Duartin, dimethyl ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

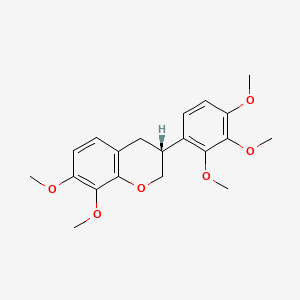

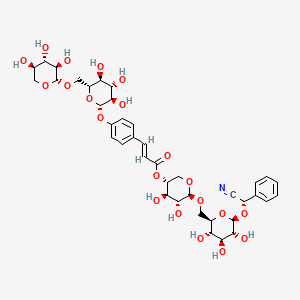

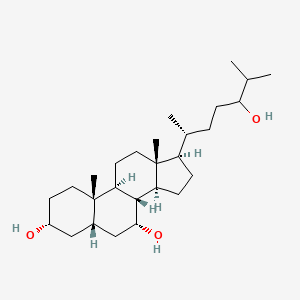

(3R)-7,8-dimethoxy-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran is an ether and a member of flavonoids.

科学的研究の応用

Alternative Fuel in Compression Ignition Engines

Dimethyl ether (DME) has emerged as an attractive alternative to conventional diesel fuel for compression ignition engines. Its use is associated with low emissions of NOx, HC, and CO, and especially low particulate matter emissions due to its molecular structure. DME also exhibits superior atomization and vaporization characteristics compared to conventional diesel. High exhaust gas recirculation rates can be used in DME engines to further reduce NOx emissions without increasing soot, since DME combustion is essentially soot-free. However, the application of DME in diesel vehicles requires further research to enhance its calorific value, engine durability, and to develop methods for reducing NOx emissions (Park & Lee, 2014).

Direct Dimethyl Ether Fuel Cells

Dimethyl ether is also being explored for its application in fuel cells. It combines high energy density with easy handling and low toxicity. The absence of carbon-carbon bonds allows for its efficient electro-oxidation, making it particularly interesting for use in high temperature polymer electrolyte membrane fuel cells. However, durability studies indicate severe performance deterioration over time, highlighting the need for further research in this area (Vassiliev et al., 2019).

Catalyst Development for DME Synthesis

The catalytic synthesis of DME via dehydration of methanol is a significant area of research. Alumina-based catalysts, for instance, have shown promising results. Studies indicate high methanol conversion rates and dimethyl ether selectivity at certain temperatures, contributing to the development of more efficient methods for DME production (Tokay et al., 2012).

Pharmaceutical Applications

DME has been used in the formation of particulate materials, leveraging its effective solvent properties for a range of polar compounds, including pharmaceuticals. Its application in processes like the formation of fine, dry, solvent-free powders demonstrates its versatility beyond fuel applications (Calderone & Tallon, 2008).

Safety Evaluation as an Extraction Solvent

DME has been evaluated for safety as an extraction solvent in food processing, particularly in defatted animal protein products and gelatin. The safety evaluations consider changes in residual limits and exposure margins, indicating its potential for use in food-related applications (Flavourings, 2015).

特性

製品名 |

Duartin, dimethyl ether |

|---|---|

分子式 |

C20H24O6 |

分子量 |

360.4 g/mol |

IUPAC名 |

(3R)-7,8-dimethoxy-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C20H24O6/c1-21-15-8-6-12-10-13(11-26-17(12)19(15)24-4)14-7-9-16(22-2)20(25-5)18(14)23-3/h6-9,13H,10-11H2,1-5H3/t13-/m0/s1 |

InChIキー |

AXXBADPZGFAAHF-ZDUSSCGKSA-N |

異性体SMILES |

COC1=C(C2=C(C[C@@H](CO2)C3=C(C(=C(C=C3)OC)OC)OC)C=C1)OC |

SMILES |

COC1=C(C2=C(CC(CO2)C3=C(C(=C(C=C3)OC)OC)OC)C=C1)OC |

正規SMILES |

COC1=C(C2=C(CC(CO2)C3=C(C(=C(C=C3)OC)OC)OC)C=C1)OC |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Diethylsulfamoyl)-4-nitroanilino]-3-(4-fluorophenyl)urea](/img/structure/B1237504.png)

![(4-Benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl benzoate](/img/structure/B1237505.png)

![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-dimethyl-](/img/structure/B1237506.png)

![4-[[1-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-piperidinyl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1237521.png)

![(4S,6R,8R,9Z,11E)-16-Chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1237525.png)